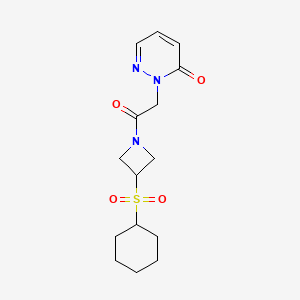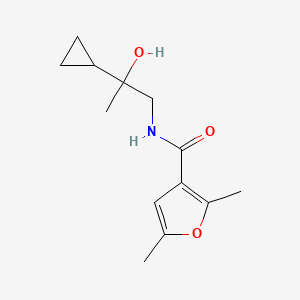
(9H-Fluoren-9-YL)methyl (3-ethynylphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9H-Fluoren-9-YL)methyl (3-ethynylphenyl)carbamate is a chemical compound with the molecular formula C23H17NO2 and a molecular weight of 339.39 g/mol. This compound features a fluorene core, a phenyl group with an ethynyl substituent, and a carbamate functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (9H-Fluoren-9-YL)methyl (3-ethynylphenyl)carbamate typically involves the following steps:
Preparation of Fluoren-9-ylmethyl Chloride: This intermediate is often prepared by reacting fluorene with chloromethyl methyl ether in the presence of a strong base such as sodium hydride.
Formation of Carbamate: The fluoren-9-ylmethyl chloride is then reacted with 3-ethynylphenyl isocyanate to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: (9H-Fluoren-9-YL)methyl (3-ethynylphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbamate group can be reduced to an amine.
Substitution: The fluorene core can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted fluorene derivatives.
Applications De Recherche Scientifique
(9H-Fluoren-9-YL)methyl (3-ethynylphenyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: The compound can be employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory agent or in drug delivery systems.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism by which (9H-Fluoren-9-YL)methyl (3-ethynylphenyl)carbamate exerts its effects involves its interaction with specific molecular targets and pathways. For example, in its role as an anti-inflammatory agent, it may inhibit certain enzymes or signaling pathways involved in the inflammatory response. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
(9H-Fluoren-9-YL)methyl (3-ethynylphenyl)carbamate can be compared with other similar compounds, such as:
Fluoren-9-ylmethyl (3-ethynylphenyl)carbamate: Similar structure but without the Fmoc protecting group.
Fluoren-9-ylmethyl (4-ethynylphenyl)carbamate: Similar structure but with a different position of the ethynyl group on the phenyl ring.
Fluoren-9-ylmethyl (2-ethynylphenyl)carbamate: Similar structure but with a different position of the ethynyl group on the phenyl ring.
These compounds share the fluorene core and carbamate functional group but differ in the position and nature of the substituents on the phenyl ring. The presence of the Fmoc protecting group in this compound highlights its versatility and potential for diverse applications.
Propriétés
IUPAC Name |
9H-fluoren-9-ylmethyl N-(3-ethynylphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO2/c1-2-16-8-7-9-17(14-16)24-23(25)26-15-22-20-12-5-3-10-18(20)19-11-4-6-13-21(19)22/h1,3-14,22H,15H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRMDIURFHUSMAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-acetylphenyl)-2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2775081.png)

![1-methyl-4-[1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]piperazine](/img/structure/B2775086.png)


![4-((4-Chlorobenzyl)thio)-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2775089.png)

acetate](/img/structure/B2775091.png)
![N-(4-fluoro-2-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2775092.png)

![1-(4-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)-2-(2-fluorophenyl)ethan-1-one](/img/structure/B2775098.png)
![4-[(2-methoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B2775100.png)

![2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2775104.png)
